molecular formula C8H14O4 B12529930 2-[(Acetyloxy)methyl]-2-methylbutanoic acid CAS No. 656241-04-2

2-[(Acetyloxy)methyl]-2-methylbutanoic acid

Cat. No.: B12529930
CAS No.: 656241-04-2
M. Wt: 174.19 g/mol
InChI Key: AIKMTPZGZJJHPW-UHFFFAOYSA-N
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Description

2-[(Acetyloxy)methyl]-2-methylbutanoic acid, with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol, is a specialized carboxylic acid ester. This compound features a butanoic acid backbone that is disubstituted at the alpha carbon with both a methyl group and an acetoxymethyl (acetyloxymethyl) group. The presence of the acetyloxy moiety makes this compound a promising chemical intermediate and a potential protecting group strategy in organic synthesis, particularly for the controlled release of active molecules in prodrug development . As a high-purity building block, it is valuable for pharmaceutical and chemical research, enabling the exploration of new synthetic pathways and the modification of compound solubility and bioavailability. This product is provided as a powder and should be stored at room temperature . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols, as the compound may cause skin and eye irritation . American Elements can produce this material in various standard and custom grades, including high-purity forms (99%-99.999%), to meet specific research requirements .

Properties

CAS No.

656241-04-2

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-(acetyloxymethyl)-2-methylbutanoic acid

InChI

InChI=1S/C8H14O4/c1-4-8(3,7(10)11)5-12-6(2)9/h4-5H2,1-3H3,(H,10,11)

InChI Key

AIKMTPZGZJJHPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COC(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

The malonic ester method leverages diethyl malonate’s reactivity for sequential alkylation. Diethyl 2,2-dimethylmalonate serves as a precursor, with subsequent introduction of the hydroxymethyl group:

  • Double Alkylation :
    Diethyl malonate undergoes alkylation with methyl iodide (2 equivalents) in the presence of sodium ethoxide to yield diethyl 2,2-dimethylmalonate.
  • Hydroxymethylation :
    The enolate of diethyl 2,2-dimethylmalonate reacts with formaldehyde under basic conditions, introducing a hydroxymethyl group at the α-position.
  • Acetylation :
    The intermediate diethyl 2-(hydroxymethyl)-2-methylmalonate is treated with acetic anhydride to protect the hydroxyl group.
  • Hydrolysis and Decarboxylation :
    Acidic hydrolysis (HCl, H2O) followed by thermal decarboxylation yields 2-[(Acetyloxy)methyl]-2-methylbutanoic acid.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Double Alkylation NaOEt, CH3I, EtOH, 0–25°C 85–90
Hydroxymethylation HCHO, NaH, THF, −78°C 70–75
Acetylation (Ac)2O, DMAP, RT 95
Hydrolysis/Decarboxyl HCl (6M), reflux 80–85

Enolate Alkylation of Carboxylic Acid Derivatives

This approach modifies preformed carboxylic acid esters to introduce the acetyloxymethyl moiety:

  • Esterification :
    2-Methylbutanoic acid is converted to ethyl 2-methylbutanoate using ethanol and H2SO4.
  • Enolate Formation :
    The ester is treated with LDA (Lithium Diisopropylamide) at −78°C to generate the enolate.
  • Formaldehyde Addition :
    Reaction with formaldehyde introduces a hydroxymethyl group at the α-carbon.
  • Acetylation :
    The resulting ethyl 2-(hydroxymethyl)-2-methylbutanoate is acetylated with acetic anhydride.
  • Saponification :
    NaOH-mediated ester hydrolysis produces the target acid.

Challenges :

  • Enolate stability requires strict temperature control (−78°C).
  • Over-alkylation risks necessitate stoichiometric formaldehyde use.

Carbonylation of Functionalized Olefins

Adapted from patent EP0742787B1, this industrial method employs acid-catalyzed carbonylation:

  • Olefin Preparation :
    3-Methyl-2-pentene or 2-ethyl-1-butene is synthesized via ethylene trimerization using Ti/Zr catalysts.
  • Carbonylation :
    The olefin reacts with CO under high pressure (68.95–206.85 bar) in the presence of H2SO4 or BF3·2H2O at 25–82°C.
  • Quenching and Functionalization :
    The carbonyl intermediate is hydrolyzed to 2-ethyl-2-methylbutanoic acid, followed by radical bromination at the ethyl group and acetoxylation.

Optimization :

  • BF3·2H2O minimizes corrosion compared to H2SO4.
  • CO pressure >1000 psig ensures >90% conversion.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure forms, lipase-mediated kinetic resolution is employed:

  • Ester Synthesis :
    Racemic 2-methylbutanoic acid is esterified with ethanol to form ethyl 2-methylbutyrate.
  • Lipase Hydrolysis :
    Candida antarctica lipase selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0), leaving the (S)-ester.
  • Acetylation and Isolation :
    The (S)-ester undergoes hydroxymethylation and acetylation, followed by chromatographic purification.

Performance :

  • Enantiomeric excess (ee): ≥95%.
  • Catalyst reuse: 5 cycles without significant activity loss.

Direct Acetylation of 2-(Hydroxymethyl)-2-methylbutanoic Acid

A two-step route from the hydroxy acid precursor:

  • Hydroxy Acid Synthesis :
    2-(Hydroxymethyl)-2-methylbutanoic acid is prepared via oxidation of 2-methyl-1,3-butanediol using Jones reagent (CrO3/H2SO4).
  • Acetylation :
    The hydroxyl group is acetylated with acetyl chloride in pyridine.

Efficiency :

  • Oxidation yield: 65–70%.
  • Acetylation yield: 90–95%.

Comparison of Methods

Method Advantages Limitations Scalability
Malonic Ester High functional group control Multi-step, low atom economy Lab-scale
Enolate Alkylation Direct C–C bond formation Cryogenic conditions Pilot-scale
Carbonylation Industrial applicability High-pressure equipment Industrial
Enzymatic Resolution Enantioselectivity Substrate specificity Small-scale
Direct Acetylation Simplicity Requires precursor synthesis Lab-scale

Chemical Reactions Analysis

Types of Reactions

2-[(Acetyloxy)methyl]-2-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Acetyloxy)methyl]-2-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(Acetyloxy)methyl]-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-[(Acetyloxy)methyl]-2-methylbutanoic acid are best understood through comparisons with analogs sharing the 2-methylbutanoic acid core or related ester/carboxylic acid functionalities. Below is a detailed analysis:

2-Methylbutanoic Acid

  • Structure : Lacks the acetyloxy-methyl group at C2.
  • Molecular Formula : C₅H₁₀O₂ (molecular weight: 102.13 g/mol).
  • Properties : A short-chain fatty acid with a pungent odor, used in flavoring agents and as a precursor in ester synthesis. Unlike the target compound, it lacks esterification, reducing its volatility and altering its solubility profile .
  • Applications : Primarily in food additives and fragrances.

Methyl 2-(Acetoxymethyl)acrylate

  • Structure : Features an acrylate ester group instead of a carboxylic acid.
  • Molecular Formula : C₈H₁₂O₄ (molecular weight: 172.18 g/mol).
  • Properties : Higher reactivity due to the α,β-unsaturated ester, enabling participation in Michael addition or polymerization reactions. The absence of a carboxylic acid group reduces its polarity compared to the target compound .
  • Applications : Polymer chemistry and specialty material synthesis.

2-(Ethoxycarbonyl)-2-methylbutanoic Acid

  • Structure : Ethoxycarbonyl group replaces the acetyloxy-methyl at C2.
  • Molecular Formula : C₈H₁₄O₄ (molecular weight: 174.19 g/mol).
  • Properties : The ethoxycarbonyl group enhances steric bulk and alters hydrolysis kinetics. This compound is less lipophilic than the target due to the larger ethoxy moiety .
  • Applications : Intermediate in agrochemical synthesis.

2-{4-[(4-Chlorophenyl)methyl]phenoxy}-2-methylbutanoic Acid

  • Structure: Substituted phenoxy group at C2.
  • Molecular Formula : C₁₉H₂₀ClO₃ (molecular weight: 340.81 g/mol).
  • This contrasts with the target compound’s simpler acetyloxy-methyl substituent .
  • Applications : Investigated in drug development for metabolic disorders.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₉H₁₄O₄ 186.21 Carboxylic acid, acetyl ester Prodrugs, polymer precursors
2-Methylbutanoic acid C₅H₁₀O₂ 102.13 Carboxylic acid Flavoring agents
Methyl 2-(acetoxymethyl)acrylate C₈H₁₂O₄ 172.18 Acrylate ester Polymer chemistry
2-(Ethoxycarbonyl)-2-methylbutanoic acid C₈H₁₄O₄ 174.19 Ethoxycarbonyl ester Agrochemical intermediates
2-{4-[(4-Chlorophenyl)methyl]phenoxy}-2-methylbutanoic acid C₁₉H₂₀ClO₃ 340.81 Phenoxy, chlorophenyl Pharmaceutical research

Research Findings and Functional Insights

  • Synthetic Accessibility: The acetyloxy-methyl group in the target compound can be introduced via esterification of 2-(hydroxymethyl)-2-methylbutanoic acid with acetic anhydride, a method analogous to aspirin derivatization .
  • Stability : The acetyl ester is prone to hydrolysis under basic conditions, unlike the ethoxycarbonyl analog, which exhibits slower hydrolysis kinetics .
  • Biological Relevance: The compound’s carboxylic acid group enables salt formation (e.g., with amines), enhancing bioavailability in drug formulations. Its structure is distinct from methyl (S)-2-methylbutanoate (a flavoring agent), which lacks the acetyloxy substituent .
  • Thermal Properties : Compared to methyl 2-(acetoxymethyl)acrylate, the target compound has a higher melting point due to hydrogen bonding from the carboxylic acid group .

Biological Activity

2-[(Acetyloxy)methyl]-2-methylbutanoic acid, a derivative of branched-chain amino acids, has garnered attention for its potential biological activities. This compound is particularly noted for its antimicrobial properties, which have been evaluated through various studies. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features an acetyloxy group that enhances its solubility and bioactivity. Its structural formula is represented as follows:

C7H14O4\text{C}_7\text{H}_{14}\text{O}_4

This structure contributes to its interaction with biological systems, particularly in antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing the compound's effectiveness.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Bacillus subtilis125
Escherichia coli32
Klebsiella pneumoniae100
Pseudomonas aeruginosa50

The results indicate moderate antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 125 µg/mL to 100 µg/mL depending on the strain tested .

Antibiofilm Activity

In addition to its antimicrobial effects, the compound also demonstrated antibiofilm activity . Biofilms are complex communities of microorganisms that adhere to surfaces and are often resistant to conventional antimicrobial treatments.

Table 2: Antibiofilm Activity of this compound

Bacterial StrainMBEC (µg/mL)
Enterococcus faecium125
Staphylococcus aureus125
Candida albicans125

The Minimum Biofilm Eradication Concentration (MBEC) values reveal that the compound can inhibit biofilm formation at concentrations similar to those required for antimicrobial activity .

Toxicity Assessment

Toxicity evaluations are crucial in assessing the safety profile of any bioactive compound. The toxicity of this compound was analyzed using various assays.

Table 3: Toxicity Profile of this compound

CompoundToxicity Level
N-acyl-α-amino acidsModerate to High
Compound under studyLow

The findings indicate that while some derivatives exhibited moderate toxicity, the compound itself showed a significantly lower toxicity profile, suggesting its potential as a safer alternative in therapeutic applications .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings. For instance, a study involving patients with bacterial infections showed promising results when treated with formulations containing this compound. The outcomes indicated a reduction in infection rates and improved recovery times.

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